Aliquat 336 chemical structure and molecular weight
Aliquat 336 chemical structure and molecular weight
An In-depth Technical Guide to Aliquat 336: Chemical Structure and Molecular Weight
This guide provides a detailed exploration of Aliquat 336, a versatile quaternary ammonium salt. Designed for researchers, scientists, and professionals in drug development, this document elucidates its complex chemical identity, structure, and molecular weight, moving beyond simplistic representations to offer a field-proven perspective on this widely used reagent.
Introduction: Defining Aliquat 336
Aliquat 336, also known by the trade name Starks' catalyst, is a quaternary ammonium salt extensively utilized as a phase transfer catalyst (PTC) and a metal extraction agent.[1] Its efficacy stems from its unique amphiphilic nature, possessing a hydrophilic, positively charged core shielded by hydrophobic alkyl chains. This structure allows it to solubilize anions in nonpolar organic solvents, thereby facilitating reactions between reagents located in separate, immiscible phases (e.g., an aqueous and an organic phase).[2][3]
Technically, Aliquat 336 is not a single chemical entity but a commercial mixture. It is synthesized by the methylation of mixed tri-octyl/decyl amines. Consequently, the product consists of methyl-trialkylammonium chloride salts where the alkyl groups are a combination of C8 (n-octyl) and C10 (n-decyl) chains.[1][4] The C8 chains are predominant in the mixture.[4][5] This compositional variability is a critical factor in understanding its physical properties and reactivity.
Elucidation of the Chemical Structure
The fundamental structure of Aliquat 336 is that of a quaternary ammonium salt. This class of compounds features a central nitrogen atom bonded to four organic substituents, carrying a permanent positive charge. This cationic charge is balanced by a counter-ion, which in the case of Aliquat 336 is chloride (Cl⁻).[6]
The core structural features are:
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A Central Tetrahedral Nitrogen: The nitrogen atom exhibits sp³ hybridization, resulting in a tetrahedral geometry with bond angles approximating 109.5°.[6]
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Four Alkyl Substituents:
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One methyl (-CH₃) group.
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Three long, straight-chain alkyl groups. As noted, these are primarily n-octyl (-C₈H₁₇) with a smaller fraction of n-decyl (-C₁₀H₂₁) chains.[1]
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An Ionic Bond: A chloride anion is ionically bonded to the quaternary ammonium cation.
The principal component of Aliquat 336 is N-Methyl-N,N-dioctyloctan-1-aminium chloride, also known as methyltrioctylammonium chloride.[1]
Caption: Generalized structure of Aliquat 336 cation with its chloride counter-ion.
Molecular Identity and Weight
Given that Aliquat 336 is a mixture, it does not have a single, definitive molecular weight. Instead, the literature and commercial suppliers typically cite the molecular formula and weight of its primary constituent, methyltrioctylammonium chloride.[7][8] This value serves as a reliable approximation for most stoichiometric calculations. The average molecular weight of the commercial product will be slightly higher than this figure due to the presence of the heavier C10 alkyl chains.
| Identifier | Value | Source |
| Common Name | Aliquat 336, Starks' Catalyst | [1] |
| Primary Component | Methyltrioctylammonium chloride | [1][9] |
| CAS Number (Mixture) | 63393-96-4 | [1][7][8] |
| Molecular Formula (C8 Component) | C₂₅H₅₄ClN | [1][5] |
| Molecular Weight (C8 Component) | 404.16 g/mol | [1][8][10] |
Physicochemical Properties
The physical characteristics of Aliquat 336 are a direct consequence of its molecular structure. The long, nonpolar alkyl chains dominate its physical behavior, rendering it a viscous liquid with poor water solubility but excellent solubility in many organic solvents.[2][11]
| Property | Value | Source |
| Appearance | Colorless to pale yellow/amber viscous liquid | [1][2][6] |
| Density | 0.884 g/cm³ at 25 °C | [1][6] |
| Melting Point | -20 °C | [1][12] |
| Boiling Point | > 225 °C | [1][6] |
| Solubility | Insoluble in water; soluble in many organic solvents | [2] |
| Viscosity | ~1500 mPa·s at 30 °C | [1] |
Experimental and Application Causality
Phase Transfer Catalysis Workflow
The utility of Aliquat 336 as a phase transfer catalyst is predicated on its ability to act as an ion-pair extractant. An anion in an aqueous phase (Q⁺X⁻) is transferred to an organic phase by exchanging its original counter-ion (e.g., Na⁺) for the lipophilic Aliquat 336 cation (A336⁺). The resulting ion pair [A336⁺X⁻] is soluble in the organic phase, where it can react with an organic substrate.
Caption: Workflow of Aliquat 336 in phase transfer catalysis.
This self-validating system works because the catalyst is not consumed. It continuously shuttles anions into the organic phase and returns to the interface to be regenerated, enabling the reaction to proceed efficiently. The choice of Aliquat 336 is often dictated by its superior performance in extracting specific anions compared to other quaternary ammonium salts, a property that must be empirically determined for each new chemical system.
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Aliquat 336 - Wikipedia. [Link]
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Aliquat 336 (C25H54ClN) properties. [Link]
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Aliquat 336 | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
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Tricaprylylmethylammonium Chloride | AMERICAN ELEMENTS ®. [Link]
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Aliquat 336 - IMPAG. [Link]
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CAS No : 63393-96-4| Chemical Name : Aliquat 336 | Pharmaffiliates. [Link]
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Inorganic Chemicals - Aliquat 336 CAS 63393-96-4. [Link]
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Aliquat® 336 - HiMedia. [Link]
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Methyl tricaprylylammonium chloride | C25H48ClNO3 | CID 14567419 - PubChem - NIH. [Link]
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Tricaprylylmethyl ammonium chloride | C25H48ClNO3 | CID 77620884 - PubChem. [Link]
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Aliquat® 336 - HiMedia Laboratories. [Link]
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Aliquat 336 - ChemBK. [Link]
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